1,2-Dichloro-4-difluoromethoxy-3-fluorobenzene
Overview
Description
1,2-Dichloro-4-difluoromethoxy-3-fluorobenzene is a halogenated aromatic compound characterized by the presence of two chlorine atoms, one fluorine atom, and a difluoromethoxy group on a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of benzene derivatives. This involves the stepwise introduction of chlorine and fluorine atoms using appropriate halogenating agents under controlled conditions.
Electrophilic Aromatic Substitution: The difluoromethoxy group can be introduced via electrophilic aromatic substitution reactions, where a difluoromethyl group is first generated and then substituted onto the benzene ring.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity.
Continuous Flow Processes: Advanced production methods may employ continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
1,2-Dichloro-4-difluoromethoxy-3-fluorobenzene undergoes various types of chemical reactions:
Oxidation:
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂), resulting in the formation of corresponding chlorinated and fluorinated derivatives.
Reduction:
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles replace one of the chlorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, and heat.
Reduction: LiAlH₄, H₂, and a catalyst.
Substitution: Nucleophiles like hydroxide (OH⁻) or alkyl halides.
Major Products Formed:
Oxidation Products: Chlorinated and fluorinated derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Dichloro-4-difluoromethoxy-3-fluorobenzene has several scientific research applications:
Chemistry:
Synthetic Intermediate: It serves as a key intermediate in the synthesis of more complex organic compounds.
Catalyst: It can act as a catalyst or a ligand in various chemical reactions.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the behavior of halogenated compounds in biological systems.
Fluorescent Probes: It can be used to develop fluorescent probes for imaging and tracking biological processes.
Medicine:
Pharmaceuticals: It is utilized in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Drug Delivery: Its unique chemical structure makes it suitable for drug delivery systems.
Industry:
Agrochemicals: The compound is used in the production of agrochemicals, such as pesticides and herbicides.
Material Science: It finds applications in material science for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1,2-Dichloro-4-difluoromethoxy-3-fluorobenzene exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It may modulate signaling pathways related to cellular processes, leading to its effects in various applications.
Comparison with Similar Compounds
1,3-Dichloro-2-fluorobenzene: Similar in structure but with different positions of chlorine and fluorine atoms.
1-(Difluoromethoxy)-3-fluorobenzene: Similar difluoromethoxy group but different chlorine positions.
Uniqueness:
The unique arrangement of halogen atoms and the difluoromethoxy group in 1,2-Dichloro-4-difluoromethoxy-3-fluorobenzene gives it distinct chemical and physical properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1,2-dichloro-4-(difluoromethoxy)-3-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-3-1-2-4(13-7(11)12)6(10)5(3)9/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GADWTKUNVZEIMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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